Adenosine Uptake Inhibition Potency vs. Unsubstituted Phenyl Analog
Within the substituted piperazine cyclohexanecarboxamide patent series (WO 2003/033484), the 2-fluorophenyl substituent is claimed to enhance adenosine uptake inhibitory activity relative to the unsubstituted phenyl analog. While specific IC50 values for the target compound are not disclosed in the public patent abstract, the structure-activity relationship (SAR) teaches that halogen substitution at the 2-position of the phenyl ring improves potency by increasing lipophilic interactions with the ENT1 transporter binding pocket [1]. This class-level inference is supported by the explicit patent claim that compounds of formula (I) exhibit adenosine uptake inhibition suitable for ischemic disease treatment [1].
| Evidence Dimension | Adenosine uptake inhibitory activity |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed within patent scope as an active adenosine uptake inhibitor |
| Comparator Or Baseline | Unsubstituted phenyl analog (R = H) within the same patent series |
| Quantified Difference | Qualitative SAR trend: 2-fluorophenyl > unsubstituted phenyl (exact fold-change not publicly available) |
| Conditions | In vitro adenosine uptake assay (ENT1 transporter); patent WO/2003/033484 |
Why This Matters
For research programs targeting ischemic disease, selecting the 2-fluorophenyl variant over the unsubstituted phenyl analog is critical to maintain the potency advantage inferred by the patent SAR, despite the absence of publicly disclosed absolute IC50 values.
- [1] Bischoff E, Krahn T, Paulsen H, et al. Substituted piperazine cyclohexane carboxilic acid amides and the use thereof. WIPO Patent Application WO/2003/033484 (Bayer AG), 2003. View Source
